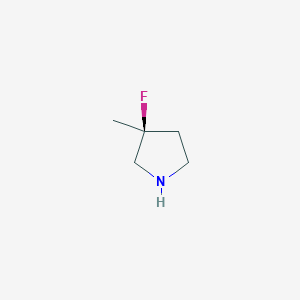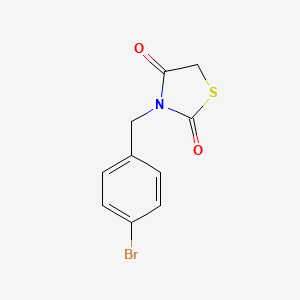![molecular formula C11H13ClN2O B3323386 (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one CAS No. 1638744-58-7](/img/structure/B3323386.png)
(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
Vue d'ensemble
Description
“(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to create compounds for treating human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The pyrrolidine ring in “this compound” is a significant feature. The stereogenicity of carbons in the ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . The spatial orientation of substituents can also influence the biological activity .Applications De Recherche Scientifique
Drug Discovery
Pyrrolidine derivatives, including “(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one”, are widely used in drug discovery . They are used to obtain compounds for the treatment of various human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Target Selectivity
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including “this compound”, have shown target selectivity . This means they can selectively interact with certain biological targets, which is crucial in the development of effective drugs .
Stereogenicity
The pyrrolidine ring, including in “this compound”, is known for the stereogenicity of its carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This is due to the different binding mode to enantioselective proteins .
Synthesis Strategies
“this compound” can be synthesized using different strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Biological Activity
The structure of “this compound” and its steric factors can influence its biological activity . The structure-activity relationship (SAR) of the studied compounds can be investigated to understand how changes in the structure can affect the biological activity .
Research Material
“this compound” and related products are available for scientific research . They can be used in various experiments to study their properties and potential applications .
Orientations Futures
Pyrrolidine derivatives, including “(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one”, have potential for further exploration in drug discovery due to their versatile structures and wide range of biological activities . Future studies could focus on designing new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets due to their stereochemistry and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives are known to have a significant influence on biological activity .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives are known to play a crucial role in their pharmacokinetics .
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISTAFNTIFXHV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C1=O)CC2=CC=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate](/img/structure/B3323325.png)
![(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323335.png)


![(S)-2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol](/img/structure/B3323361.png)
![(4S)-7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B3323369.png)
![Ethyl 2-(7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)acetate](/img/structure/B3323373.png)
![7-Chloro-2,3,4,5-tetrahydro-1,4-ethanopyrido[2,3-b][1,4]diazepine](/img/structure/B3323380.png)
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B3323382.png)
![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione](/img/structure/B3323394.png)
![1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one](/img/structure/B3323402.png)
![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3323410.png)